molecular formula C16H17NO4S B215427 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide

2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide

Katalognummer B215427
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: BKRQOPCZPNLNRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has shown potential in treating autoimmune diseases such as psoriasis and lupus. The compound has been extensively studied and has shown promising results in preclinical trials.

Wirkmechanismus

2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide works by inhibiting the activity of TYK2, which is involved in the signaling pathway that leads to the activation of immune cells. TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in the signaling pathways that lead to the activation of immune cells. When immune cells are activated, they release cytokines, which are signaling molecules that promote inflammation. By inhibiting the activity of TYK2, 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide can reduce the activation of immune cells and thereby reduce inflammation.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide has been shown to have significant biochemical and physiological effects. In preclinical trials, the compound has been shown to reduce inflammation and improve symptoms of autoimmune diseases such as psoriasis and lupus. 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide has also been shown to have a good safety profile in preclinical trials, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide is that it has shown promising results in preclinical trials and is currently in phase 2 clinical trials. This means that the compound has the potential to be developed into a new treatment for autoimmune diseases. However, one of the limitations of 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide is that it is a small molecule inhibitor and may have limited efficacy in treating more complex autoimmune diseases.

Zukünftige Richtungen

There are several future directions for research on 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide. One direction is to further study the mechanism of action of the compound and its effects on immune cells. Another direction is to investigate the potential of 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide in treating other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, future research could focus on developing more potent inhibitors of TYK2 that may have greater efficacy in treating autoimmune diseases.

Synthesemethoden

The synthesis of 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide involves a series of chemical reactions that yield the final product. The starting material is 3-methoxybenzaldehyde, which is reacted with sodium methoxide to form the corresponding methoxybenzyl alcohol. The alcohol is then treated with para-toluenesulfonyl chloride to form the corresponding tosylate. The tosylate is then reacted with N-(tert-butoxycarbonyl)-glycine to form the corresponding amide. The amide is then deprotected using trifluoroacetic acid to yield 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential in treating autoimmune diseases such as psoriasis and lupus. The compound has shown promising results in preclinical trials and is currently in phase 2 clinical trials. 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide works by inhibiting the activity of a protein called TYK2, which is involved in the signaling pathway that leads to the activation of immune cells. By inhibiting the activity of TYK2, 2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide can reduce the activation of immune cells and thereby reduce inflammation.

Eigenschaften

Produktname

2-(benzylsulfonyl)-N-(3-methoxyphenyl)acetamide

Molekularformel

C16H17NO4S

Molekulargewicht

319.4 g/mol

IUPAC-Name

2-benzylsulfonyl-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C16H17NO4S/c1-21-15-9-5-8-14(10-15)17-16(18)12-22(19,20)11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,17,18)

InChI-Schlüssel

BKRQOPCZPNLNRA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Kanonische SMILES

COC1=CC=CC(=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.